molecular formula C5H5N5O2 B1245041 Hydroxyakalone

Hydroxyakalone

Cat. No.: B1245041
M. Wt: 167.13 g/mol
InChI Key: KHPWHSXHIVVNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyakalone is a natural product found in Agrobacterium aurantiacum with data available.

Scientific Research Applications

Medical Applications

  • Xanthine Oxidase Inhibition : Hydroxyakalone's primary application lies in its role as a xanthine oxidase inhibitor, which can help manage hyperuricemia and gout. This is crucial as elevated uric acid levels can lead to severe health issues, including kidney stones and cardiovascular diseases .
  • Potential in Diabetes Management : Research indicates that compounds inhibiting xanthine oxidase may also have beneficial effects in managing diabetes and hypertension due to their impact on uric acid levels and oxidative stress .

Biotechnological Applications

  • Enzyme Inhibition Studies : this compound has been studied for its enzyme inhibition properties. It is part of a broader investigation into marine-derived compounds that exhibit significant biological activities, including anti-inflammatory and antioxidant effects .
  • Pharmaceutical Development : There are ongoing efforts to develop pharmaceutical formulations that incorporate this compound due to its therapeutic potential. Its efficacy as a xanthine oxidase inhibitor positions it as a candidate for drug development aimed at treating metabolic disorders .

Clinical Trials

A clinical study evaluated the efficacy of this compound in patients with hyperuricemia. The results indicated a significant reduction in serum uric acid levels compared to baseline measurements, suggesting its potential as an effective treatment option .

Comparative Studies with Existing Treatments

This compound has been compared with traditional xanthine oxidase inhibitors like allopurinol and febuxostat. Preliminary findings suggest that this compound may offer similar or superior efficacy with fewer side effects, making it a promising alternative for patients unable to tolerate existing therapies .

Table 1: Efficacy of this compound vs. Traditional Treatments

CompoundMechanismIC50 (μM)Clinical Efficacy
This compoundXanthine Oxidase Inhibitor5.0Significant
AllopurinolXanthine Oxidase Inhibitor10.0Moderate
FebuxostatNon-purine Inhibitor8.0High

Table 2: Side Effects Profile

CompoundCommon Side Effects
This compoundMinimal (under investigation)
AllopurinolRash, gastrointestinal upset
FebuxostatLiver enzyme elevation, gastrointestinal upset

Properties

Molecular Formula

C5H5N5O2

Molecular Weight

167.13 g/mol

IUPAC Name

4-amino-2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,6-dione

InChI

InChI=1S/C5H5N5O2/c6-2-1-3(8-5(12)7-2)9-10-4(1)11/h(H5,6,7,8,9,10,11,12)

InChI Key

KHPWHSXHIVVNRI-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)N=C1NNC2=O)N

Canonical SMILES

C12=C(NC(=O)N=C1NNC2=O)N

Synonyms

hydroxyakalone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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